Cas no 26543-89-5 (2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)-)
2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)- Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)-
- hinokinin
- (-)-Hinokinin
- (3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydrofuran-2(3H)-one
- 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R-trans)-
- 2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-
- (3R-trans)-3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydrofuran-2(3H)-one
- Cubebinolide
- 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)-
- CHEBI:5722
- DTXSID70949391
- BDBM50218812
- HY-N10420
- CHEMBL242011
- MS-25518
- AKOS027324070
- 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one
- CS-0528645
- Epitope ID:116880
- (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
- SCHEMBL1121862
- (-)-hinoquinin
- hinoquinin
- Q27089355
- (3R, 4R)-3, 4-bis(1, 3-benzodioxol-5-ylmethyl)oxolan-2-one
- (3R,4R)-3,4-Bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one
- (2r,3r)-2,3-di-(3,4-methylenedioxybenzyl)-butyrolactone
- 26543-89-5
- DA-72421
- G89046
- (3R,4R)-3,4-bis(benzo(d)(1,3)dioxol-5-ylmethyl)dihydrofuran-2(3H)-one
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- MDL: MFCD29918433
- Inchi: 1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1
- InChI Key: DDWGQGZPYDSYEL-LSDHHAIUSA-N
- SMILES: O1C([C@H](CC2=CC=C3C(=C2)OCO3)[C@@H](CC2=CC=C3C(=C2)OCO3)C1)=O
Computed Properties
- Exact Mass: 354.11000
- Monoisotopic Mass: 354.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.2A^2
- XLogP3: 3.7
Experimental Properties
- Color/Form: Cryst.
- Density: 1.388
- Boiling Point: 549°Cat760mmHg
- Flash Point: 243.2°C
- Refractive Index: 1.63
- PSA: 63.22000
- LogP: 2.71840
2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002002-5mg |
(3R,4R)-3,4-Bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one |
26543-89-5 | 95% | 5mg |
$1009.40 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84166-10MG |
Hinokinin |
26543-89-5 | 10mg |
¥5044.92 | 2025-01-16 | ||
| PhytoLab | 84166-50mg |
Hinokinin |
26543-89-5 | ≥ 95.0 % | 50mg |
€958.5 | 2023-10-25 | |
| PhytoLab | 84166-250mg |
Hinokinin |
26543-89-5 | ≥ 95.0 % | 250mg |
€4526.25 | 2023-10-25 | |
| PhytoLab | 84166-500mg |
Hinokinin |
26543-89-5 | ≥ 95.0 % | 500mg |
€8520 | 2023-10-25 | |
| PhytoLab | 84166-1000mg |
Hinokinin |
26543-89-5 | ≥ 95.0 % | 1000mg |
€15975 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84166-10MG |
26543-89-5 | 10MG |
¥5417.42 | 2023-01-06 | |||
| Cooke Chemical | BD0061048-5mg |
(3R,4R)-3,4-Bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one |
26543-89-5 | 95+% | 5mg |
RMB 6115.20 | 2025-02-20 | |
| Ambeed | A499289-1mg |
(3R,4R)-3,4-Bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one |
26543-89-5 | 95+% | 1mg |
$140.0 | 2025-02-28 | |
| Ambeed | A499289-5mg |
(3R,4R)-3,4-Bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydrofuran-2(3H)-one |
26543-89-5 | 95+% | 5mg |
$350.0 | 2025-02-28 |
2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)- Suppliers
2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)- Related Literature
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J. E. Batterbee,R. S. Burden,L. Crombie,D. A. Whiting J. Chem. Soc. C 1969 2470
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2. 373. The constituents of natural phenolic resins. Part XIII. The synthesis of dl-, d-, and l-hinokininRobert D. Haworth,David Woodcock J. Chem. Soc. 1938 1985
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Usama Ramadan Abdelmohsen,Soad A. L. Bayoumi,Nesma M. Mohamed,Yaser A. Mostafa,Che J. Ngwa,Gabriele Pradel,Salwa F. Farag RSC Adv. 2023 13 26804
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4. Chiral synthesis of lignan lactones, (–)-hinokinin, (–)-deoxypodorhizone, (–)-isohibalactone and (–)-savinin by means of enantioselective deprotonation strategyToshio Honda,Nobuaki Kimura,Shigeki Sato,Daishiro Kato,Hideo Tominaga J. Chem. Soc. Perkin Trans. 1 1994 1043
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5. 170. The constituents of natural phenolic resins. Part VI. Synthesis of compounds related to cubebinolide (hinokinin)Robert D. Haworth,William Kelly J. Chem. Soc. 1936 745
Additional information on 2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)-
Professional Introduction to Compound with CAS No. 26543-89-5 and Product Name: 2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)
The compound identified by the CAS number 26543-89-5 and the product name 2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R) represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates unique functional groups that contribute to its distinctive chemical properties and biological interactions.
At the core of this compound's structure is a 2(3H)-furanone core, which is a five-membered lactone ring containing an oxygen atom. This motif is well-known for its presence in numerous natural products and has been extensively studied for its pharmacological effects. The 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro moiety further enhances the complexity of the molecule by introducing two benzodioxolylmethyl groups at the 3 and 4 positions of the furanone ring. These benzodioxolyl groups, also known as iboga alkaloid derivatives, are recognized for their involvement in various biological pathways.
The stereochemistry of the compound, specifically the (3R,4R) configuration, plays a crucial role in determining its biological activity. The precise three-dimensional arrangement of the chiral centers influences how the molecule interacts with biological targets, such as enzymes and receptors. This stereochemical specificity is a critical factor in drug design, as it can significantly impact the efficacy and selectivity of a therapeutic agent.
Recent research has highlighted the potential of this compound as a lead structure for developing novel pharmaceuticals. Studies have demonstrated that molecules with similar structural features exhibit promising activities in various disease models. For instance, derivatives of 2(3H)-furanone have shown inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. The presence of benzodioxolylmethyl groups further extends the pharmacological profile of this compound by suggesting potential interactions with serotonin receptors and other neurotransmitter systems.
In vitro studies have been instrumental in elucidating the mechanism of action of this compound. Initial experiments have revealed that it can modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound may help mitigate inflammatory processes associated with various chronic diseases.
Moreover, the structural features of this molecule make it an attractive candidate for further derivatization and optimization. Researchers are exploring strategies to enhance its bioavailability and target specificity by modifying substituents on the furanone ring and benzodioxolylmethyl groups. Computational modeling techniques have been employed to predict how different structural modifications will affect the molecule's binding affinity to biological targets.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Multi-step synthetic routes have been developed to construct the furanone core and introduce the benzodioxolylmethyl substituents with high stereochemical fidelity. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecular architectures, paving the way for discovering new bioactive compounds.
Preclinical studies are underway to evaluate the safety and efficacy of this compound in animal models. Preliminary results have shown encouraging signs regarding its therapeutic potential without significant adverse effects. These findings are crucial for advancing towards clinical trials and ultimately translating this research into viable treatment options for human diseases.
The development of new pharmaceuticals is a multi-disciplinary endeavor that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R) exemplifies how interdisciplinary research can lead to innovative solutions in drug discovery. By leveraging cutting-edge technologies and integrating knowledge from various scientific fields, researchers can accelerate the discovery and development of new medicines.
In conclusion, the compound with CAS number 26543-89-5 represents a promising lead structure with significant potential in pharmaceutical research. Its unique structural features, stereochemical configuration, and observed biological activities make it an intriguing candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound may play a vital role in addressing unmet medical needs.
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